Olmesartan Methyl Ester

Description

Contextualization within Angiotensin II Receptor Antagonists (ARBs) Research

The renin-angiotensin system plays a critical role in regulating blood pressure. A key component of this system, the peptide hormone Angiotensin II, causes vasoconstriction and an increase in blood pressure by binding to AT₁ receptors. nih.gov Angiotensin II Receptor Blockers (ARBs), also known as sartans, are a class of drugs that selectively block the AT₁ receptor, thereby preventing the hypertensive actions of Angiotensin II. nih.govwikipedia.org This class includes several major therapeutic agents, with Olmesartan (B1677269) being recognized for its potent and selective antagonism of the AT₁ receptor. researchgate.net

The development of ARBs is a prime example of rational drug design, beginning with the discovery of Losartan (B1675146) and evolving to include other molecules with improved pharmacological profiles. wikipedia.org Olmesartan Methyl Ester emerges in this context not as an active antagonist, but as a key building block in the chemical synthesis required to produce the final drug product, Olmesartan Medoxomil. targetmol.commedkoo.com

Table 1: Overview of Selected Angiotensin II Receptor Blockers (ARBs) This interactive table provides a comparative look at several key ARBs.

| Drug | Year Developed/Marketed | Prodrug Status | Key Structural Feature |

| Losartan | 1990 | Yes (partially metabolized to more potent EXP 3174) | Imidazole (B134444) ring |

| Valsartan | 1990 | No | Acylated amino acid (nonheterocyclic) |

| Candesartan (B1668252) | 1990 | Yes (Candesartan Cilexetil) | Benzimidazole ring |

| Irbesartan | 1990 | No | Spiro compound |

| Telmisartan | 1991 | No | Benzimidazole ring |

| Olmesartan | 1995 (developed) / 2002 (marketed) | Yes (Olmesartan Medoxomil) | Imidazole derivative with a hydroxymethylethyl group |

| Data sourced from multiple research findings. wikipedia.org |

Role as a Prodrug Precursor in Drug Discovery and Development

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. researchgate.net This strategy is often employed to improve a drug's pharmacokinetic properties, such as oral bioavailability. Olmesartan Medoxomil is an ester-based prodrug designed for this purpose. researchgate.net Following oral administration, it is rapidly and completely hydrolyzed by esterase enzymes in the gastrointestinal tract and blood to release its biologically active metabolite, Olmesartan. researchgate.netmdpi.comwikipedia.orgnih.gov

The synthesis of Olmesartan Medoxomil is a multi-step process where this compound serves as a crucial synthetic intermediate. targetmol.commedkoo.com An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired product. In the manufacturing pathway, simpler precursor molecules are used to construct the core structure of the drug. The synthesis may involve creating a stable ester form, such as the methyl ester, to facilitate purification or to serve as a handle for subsequent chemical modifications before the final medoxomil ester group is attached to create the prodrug. mdpi.comnih.gov

Significance in Pharmaceutical Research and Development

The primary significance of this compound is its utility as a key intermediate in the large-scale, commercially viable synthesis of Olmesartan Medoxomil. targetmol.comnih.gov The production of a high-purity active pharmaceutical ingredient (API) requires a robust and well-controlled synthetic route. The use of specific intermediates like this compound is fundamental to achieving high yields and minimizing impurities. nih.gov

In a typical multi-step synthesis for a complex molecule like Olmesartan, different parts of the molecule are constructed separately and then joined. The process often involves:

Synthesis of the imidazole core structure. google.com

Alkylation to attach the characteristic biphenyl-tetrazole moiety.

Modification of the side chains and functional groups.

During this process, an ester like this compound represents a stable, isolatable compound that marks a key stage of the synthesis. It allows manufacturers to purify the molecule at an intermediate stage before proceeding to the final, often more complex, esterification step that attaches the medoxomil group to form the prodrug, Olmesartan Medoxomil. mdpi.comnih.gov This control over the synthetic pathway is critical for ensuring the quality and consistency of the final drug product.

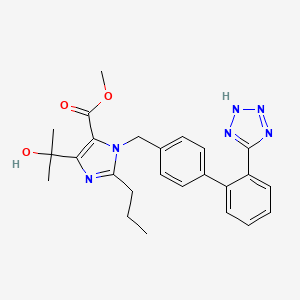

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIYSFZDSWUHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Olmesartan Methyl Ester

Strategies for Olmesartan (B1677269) Methyl Ester Synthesis

The synthesis of Olmesartan methyl ester can be approached through several routes, primarily involving the esterification of the imidazole (B134444) carboxylic acid moiety. One common strategy begins with the alkylation of 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole. google.com This is followed by saponification of the ethyl ester to yield the corresponding carboxylic acid, which is then esterified with methanol (B129727) under acidic conditions to produce this compound. umich.edu

Another approach involves a "one-pot" method where 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester and N-(trityl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole are reacted to directly form a tritylated precursor of Olmesartan medoxomil, which can be subsequently converted to this compound. google.com Variations in this strategy include the use of different bases, such as potassium carbonate, and solvents like N,N-dimethylacetamide to optimize yield and purity. nih.gov

A key intermediate in many synthetic routes is Trityl Olmesartan Ethyl Ester, which is synthesized by the N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with a tritylated biphenyl (B1667301) methyl bromide derivative. nih.gov This intermediate is then hydrolyzed and subsequently esterified to yield the target compound.

Reaction Mechanisms and Pathways in Esterification

The esterification of the carboxylic acid group on the imidazole ring of the Olmesartan precursor is a critical step in forming this compound. This transformation is typically acid-catalyzed, following a well-established nucleophilic acyl substitution mechanism.

Thermodynamic Control Preferences

Theoretical calculations have been employed to understand the preference for the formation of different products during the synthesis. researchgate.netresearchgate.neteurekaselect.com In the context of related reactions, thermodynamic control favors the formation of the more stable product, which is often the desired ester. youtube.com For instance, in the competing formation of an ether versus an ester, theoretical calculations have shown a thermodynamic preference for the ether product under certain conditions. researchgate.netresearchgate.neteurekaselect.com The stability of nanoemulsion formulations of Olmesartan medoxomil has also been assessed through thermodynamic stability studies, which are crucial for pharmaceutical development. nih.gov In the broader context of esterification reactions, the equilibrium position, which is governed by thermodynamics, dictates the maximum achievable yield of the ester. mdpi.com

Kinetic Control Preferences

Kinetic control, on the other hand, favors the formation of the product that is formed fastest, which may not necessarily be the most stable one. youtube.com The pathway with the lower activation energy is kinetically preferred. researchgate.net In some competing reactions, the kinetically favored product can be different from the thermodynamically favored one. youtube.com By manipulating reaction conditions such as temperature and reaction time, it is possible to selectively favor the formation of the kinetic or thermodynamic product. youtube.com For example, lower temperatures and shorter reaction times generally favor the kinetic product. youtube.com

Derivatization from Olmesartan or Olmesartan Medoxomil

This compound can be synthesized from Olmesartan or its prodrug, Olmesartan medoxomil. A facile synthetic method for a related compound, olmesartan methyl ether, has been described starting from either olmesartan or olmesartan medoxomil. researchgate.netresearchgate.neteurekaselect.com The synthesis of Olmesartan acid, a key intermediate and impurity, is achieved through the basic hydrolysis of Olmesartan medoxomil using sodium hydroxide (B78521) in methanol. semanticscholar.org This olmesartan acid can then be esterified to yield this compound.

Investigation of Impurities and Degradation Products During Synthesis

The synthesis of Olmesartan and its derivatives is often accompanied by the formation of various process-related impurities and degradation products that need to be identified, characterized, and controlled. sci-hub.se

Identification of Process-Related Impurities

Several impurities have been identified during the synthesis of Olmesartan medoxomil, which are also relevant to the synthesis of this compound. These impurities can arise from starting materials, intermediates, or side reactions.

Some of the key process-related impurities include:

Olmesartan Acid : This is a common impurity resulting from incomplete esterification or hydrolysis of the ester group. semanticscholar.org

Regioisomeric Impurities : Alkylation of the tetrazole ring can lead to the formation of N-1 and N-2 isomers. mdpi.comnih.gov Specifically, N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan have been identified as principal regioisomeric impurities. mdpi.comnih.gov

Alkylated Impurities : Impurities such as OLM-Me, which is a methoxy (B1213986) derivative, can form. google.comgoogle.com

Other Process-Related Impurities : Other identified impurities include isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan. researchgate.net Additionally, impurities like 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan have been synthesized and characterized. semanticscholar.org An N-alkyl impurity, identified as 2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil, was found to form from the reaction of the tetrazole with mesityl oxide generated from acetone (B3395972) under acidic conditions. sci-hub.se

The table below summarizes some of the identified process-related impurities.

| Impurity Name | Structure Description | Origin |

| Olmesartan Acid | Carboxylic acid derivative of Olmesartan. | Incomplete esterification or hydrolysis. semanticscholar.org |

| N-1 and N-2 Medoxomil Isomers | Regioisomers formed by alkylation on the tetrazole ring. | Side reaction during alkylation. mdpi.comnih.gov |

| OLM-Me | 4-(1-methoxy-1-methylethyl) derivative. | Side reaction. google.comgoogle.com |

| Isopropyl Olmesartan | Isopropyl ether derivative. | Process-related side reaction. researchgate.net |

| Dimedoxomil Olmesartan | Product of double medoxomilation. | Process-related side reaction. researchgate.net |

| Dibiphenyl Olmesartan | Impurity containing two biphenyl moieties. | Process-related side reaction. researchgate.net |

| Dehydro Olmesartan | Olefinic impurity formed by dehydration. semanticscholar.org | Dehydration of the hydroxypropyl group. semanticscholar.org |

Characterization of Impurities

The manufacturing process of olmesartan medoxomil, a related compound, can lead to the formation of several process-related impurities. researchgate.net These impurities must be carefully monitored and controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API). europa.eu

During the synthesis of olmesartan medoxomil, various impurities have been identified and characterized. These include known impurities and newly discovered ones that arise from specific process conditions. researchgate.net For instance, in the synthesis of Trityl Olmesartan Medoxomil, a key intermediate, impurities such as OLM-Me, OLM-Cl, and OLM-eliminate have been identified. google.com The structures of these impurities have been elucidated using techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.orgacs.org

Some specific impurities that have been characterized include:

Olmesartan Acid: Formed via hydrolysis of the ester group. semanticscholar.org

4-acetyl olmesartan and 5-acetyl olmesartan: Process-related impurities arising from side reactions. semanticscholar.org

Dehydro olmesartan: Another process-related impurity. semanticscholar.org

N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl regioisomeric impurities: These are significant impurities observed in the final API. mdpi.com

Olmesartan Dimer Ester Impurity: A dimer that can form during the manufacturing process.

2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil: An N-Alkyl impurity formed from the reaction of the tetrazole group with mesityl oxide, which can be generated from acetone under acidic conditions. acs.org

The identification and characterization of these impurities are crucial for developing effective control strategies. researchgate.net

Control Strategies for Impurities in Industrial Production

Controlling impurities in the industrial production of olmesartan is a critical aspect of ensuring the final product's purity and safety. europa.eunih.gov Regulatory guidelines, such as those from the ICH, mandate strict control of impurities, often to levels below 0.1%. mdpi.comedqm.eu

Several strategies are employed to control the formation of impurities during the synthesis of olmesartan and its derivatives:

Process Optimization: By carefully controlling reaction conditions such as temperature, reaction time, and the molar ratios of reactants, the formation of impurities can be minimized. For example, in the N-alkylation step of olmesartan synthesis, adjusting the mole ratio of potassium carbonate and the intermediate compound can significantly improve the yield and purity of the desired product. nih.gov

Control of Starting Materials and Intermediates: Ensuring the purity of starting materials and intermediates is fundamental. Selecting intermediates with low levels of specific impurities can directly lead to a final product with reduced impurity levels. google.com For instance, limiting the amount of unreacted starting material at the end of a reaction can control the formation of certain impurities. nih.gov

Purification Techniques: Purification methods such as crystallization and column chromatography are used to remove impurities from the final product. semanticscholar.orgmdpi.com A single purification step can sometimes be sufficient to achieve high purity. nih.gov

Understanding Impurity Formation Mechanisms: Investigating the mechanisms by which impurities are formed allows for the development of targeted control strategies. acs.orgsci-hub.se For example, understanding that an N-alkyl impurity is formed from the reaction with mesityl oxide generated from acetone allows for the implementation of process parameters that suppress this side reaction. acs.org This includes controlling water volume, acid quantity, and temperature. sci-hub.se

Analytical Monitoring: The use of analytical techniques like High-Performance Liquid Chromatography (HPLC) is essential for monitoring the impurity profile at various stages of the manufacturing process. researchgate.netmdpi.comnih.gov This allows for real-time adjustments to the process to maintain impurity levels within acceptable limits.

By implementing these control strategies, manufacturers can produce high-purity olmesartan medoxomil that meets regulatory standards. nih.govmdpi.com

Formation of Olmesartan Methyl Ether as an Analog

An interesting chemical transformation involving olmesartan is the formation of its methyl ether analog, particularly when olmesartan is dissolved in methanol. researchgate.netencyclopedia.pubnih.govmdpi.com This section explores the in situ formation, theoretical underpinnings, and a comparison of this analog with this compound.

In Situ Formation Mechanisms

When olmesartan is dissolved in methanol, it can undergo a reaction to form olmesartan methyl ether. researchgate.neteurekaselect.com This in situ formation has been identified and studied using various spectroscopic methods, including NMR and mass spectrometry. researchgate.netencyclopedia.pubmdpi.com The reaction proceeds via an SN1 mechanism. researchgate.neteurekaselect.com This mechanism involves an intramolecular proton transfer from the carboxyl group to the hydroxyl group of olmesartan. researchgate.neteurekaselect.com This protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a carbocation intermediate, which then reacts with methanol to form the methyl ether.

The formation of olmesartan methyl ether is a time-dependent process. encyclopedia.pubnih.govmdpi.com 1H NMR studies have shown that the spectrum of olmesartan in deuterated methanol (CD3OD) changes over time, indicating the conversion of olmesartan to its methylated analog. encyclopedia.pubnih.govmdpi.com

Theoretical Calculation Studies of Formation

Theoretical calculations have been employed to understand the thermodynamics and mechanism of the formation of olmesartan methyl ether. researchgate.neteurekaselect.comresearchgate.net These studies have confirmed that the formation of the methyl ether is thermodynamically preferred over the formation of the corresponding methyl ester. researchgate.neteurekaselect.com This thermodynamic control preference for the ether highlights a significant aspect of olmesartan's reactivity in methanolic solutions. researchgate.netresearchgate.net

Molecular dynamics simulations and other computational methods have also been used to study the conformations of olmesartan and its methyl ether analog, providing insights into their interactions and stability. researchgate.net These theoretical approaches complement experimental findings and provide a deeper understanding of the formation process.

Comparison with this compound

A key point of comparison is the preferential formation of the methyl ether over the methyl ester when olmesartan is in a methanolic solution. researchgate.neteurekaselect.com While the ester could theoretically form through the reaction of the carboxylic acid group with methanol, the formation of the ether via the SN1 mechanism at the tertiary hydroxyl group is the favored pathway. researchgate.net

This compound can be synthesized through different routes, such as a Mitsunobu esterification of olmesartan. researchgate.net When co-eluted, olmesartan methyl ether and this compound appear as distinct peaks with different retention times in chromatographic analyses, confirming they are different compounds. researchgate.net

From a pharmacological perspective, the introduction of the methyl group to form the ether does not appear to significantly alter the molecule's activity, with the methylated analogue showing comparable in vitro activity to olmesartan. researchgate.netmdpi.comresearchgate.netresearchgate.net This observation suggests that potential in vivo methylation might not significantly impact the drug's efficacy. mdpi.com

Pharmacological and Biological Activity Studies on Olmesartan and Its Methyl Ester Analogs

Angiotensin II Receptor Antagonism

Olmesartan (B1677269) medoxomil is a prodrug that undergoes rapid and complete hydrolysis of its ester moiety in the gastrointestinal tract to form its pharmacologically active metabolite, olmesartan. researchgate.netnih.govmedkoo.cominnovareacademics.in Olmesartan functions as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. researchgate.netpfizer.comdrugbank.com By blocking the AT1 receptor, olmesartan inhibits the physiological actions of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction, aldosterone (B195564) and ADH synthesis and release, cardiac stimulation, and renal sodium reabsorption. drugbank.com This blockade leads to vasodilation and a reduction in blood pressure. drugbank.com The antihypertensive effect of olmesartan is dose-dependent. researchgate.netharvard.edu

Olmesartan's mechanism of action is independent of the pathways for angiotensin II synthesis. pfizer.comdrugbank.com Unlike angiotensin-converting enzyme (ACE) inhibitors, olmesartan does not inhibit kininase II, the enzyme responsible for bradykinin (B550075) degradation. pfizer.com

Olmesartan demonstrates a high degree of selectivity and binding affinity for the AT1 receptor. researchgate.netnih.govpfizer.comharvard.edu It has a more than 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is not known to be associated with cardiovascular homeostasis. pfizer.com The high affinity of olmesartan for the AT1 receptor is attributed to the presence of a biphenyl-tetrazole group, as well as hydroxyl and carboxyl groups that are not present in some other angiotensin receptor blockers (ARBs). researchgate.net

In bovine adrenal cortical membranes, olmesartan displaces angiotensin II with a half-maximal inhibitory concentration (IC50) value of 7.7 nM. researchgate.net This is significantly lower than that of losartan (B1675146) (92 nM) and its active metabolite EXP3174 (16 nM). researchgate.net The introduction of a methyl group to olmesartan to form olmesartan methyl ether does not appear to alter its pharmacological properties, with studies showing it exerts similar interactions with critical residues of the AT1 receptor. researchgate.net

| Compound | Target | IC50 (nM) |

| Olmesartan | AT1 Receptor | 7.7 |

| Losartan | AT1 Receptor | 92 |

| EXP3174 | AT1 Receptor | 16 |

| Data sourced from in vitro studies on bovine adrenal cortical membranes. |

Studies have shown that olmesartan exhibits inverse agonist activity at the AT1 receptor. nih.gov This means that in addition to blocking the effects of angiotensin II, it can also reduce the basal, constitutive activity of the receptor in the absence of an agonist. This property is considered an important pharmacological parameter that may contribute to its efficacy in preventing organ damage in cardiovascular diseases. nih.gov

The inverse agonist activity of olmesartan is attributed to specific molecular interactions. nih.gov Research indicates that the hydroxyl group of olmesartan interacts with tyrosine 113 (Tyr113) in the AT1 receptor, while the carboxyl group interacts with lysine (B10760008) 199 (Lys199) and histidine 256 (His256). nih.gov These interactions are thought to stabilize the receptor in an inactive conformation. nih.gov Studies on olmesartan methyl ether have shown that it demonstrates in vitro AT1 receptor inverse agonism equal to that of losartan. researchgate.net

AT1 Receptor Selectivity and Binding Affinity

In Vitro and In Vivo Pharmacological Evaluation

In vitro studies have confirmed that olmesartan is a potent, competitive, and selective AT1 receptor antagonist. researchgate.net It produces a selective and insurmountable inhibition of angiotensin II-induced contractions in isolated guinea-pig aorta and is more potent than losartan in reducing maximal responses. researchgate.net

In vivo, intravenous administration of olmesartan in conscious rats results in a rapid and long-lasting inhibition of the pressor responses induced by angiotensin II. researchgate.net Oral administration of the prodrug, olmesartan medoxomil, also inhibits the angiotensin II pressor response, although the onset of action is slower compared to intravenous administration. researchgate.net When compared to other ARBs following oral administration, olmesartan has a faster onset of action and similar potency to candesartan (B1668252) cilexetil, and it surpasses losartan in both aspects. researchgate.net Pharmacokinetic studies in rats have shown a 3.3-fold increase in the oral bioavailability of olmesartan when formulated as a ternary solid dispersion with N-methyl-D-glucamine and hydroxypropyl-β-cyclodextrin, which was attributed to enhanced solubility, dissolution rate, and membrane permeability. researchgate.net

Cardiovascular and Renal Protective Effects

Olmesartan has demonstrated protective effects on both the cardiovascular and renal systems. Hemodynamic studies in spontaneously hypertensive rats and normotensive dogs have shown that intravenous olmesartan selectively reduces renal vascular resistance, suggesting that vasodilation in the renal vascular bed is a major contributor to its antihypertensive action. researchgate.net Long-term treatment with olmesartan medoxomil has shown beneficial effects in animal models of various types of nephrosis and heart failure, as well as anti-atherogenic effects in hyperlipidemic animals. researchgate.net

In a study involving type 2 diabetic patients with overt nephropathy, olmesartan significantly decreased proteinuria and the rate of change of reciprocal serum creatinine. nih.gov However, in this particular study, it did not significantly improve the primary composite renal outcome of doubling of serum creatinine, end-stage renal disease, and death when added to a regimen that included an ACE inhibitor. nih.gov Another study on patients with essential hypertension after cardiac surgery showed that a change-over from candesartan to olmesartan led to a decrease in left ventricular mass index (LVMI), indicating an inhibitory effect on myocardial hypertrophy. nih.gov

Advanced Research Directions and Future Perspectives

Rational Drug Design and In Silico Approaches

Rational drug design, supported by powerful in silico computational methods, is at the forefront of pharmaceutical innovation. This approach significantly reduces the time and cost associated with traditional drug discovery by simulating molecular interactions to predict the efficacy and behavior of new chemical entities. researchgate.net

In the context of olmesartan (B1677269), computational studies have been instrumental. Theoretical calculations were employed to investigate the dissolution of olmesartan in methanol (B129727), which was observed to generate a new, highly bioactive methyl ether analog. jku.atmdpi.com These calculations confirmed that the formation of the methyl ether is thermodynamically preferred over the corresponding olmesartan methyl ester. mdpi.commdpi.com The mechanism is believed to be an SN1 reaction involving a stable tertiary carbocation intermediate, which is facilitated by an intramolecular proton transfer from the carboxyl group to the hydroxyl group of olmesartan. mdpi.com

Molecular docking simulations are a key in silico tool. For instance, the high-resolution X-ray crystal structure of the Angiotensin II Type 1 Receptor (AT1R) in a complex with olmesartan (PDB ID: 4ZUD) serves as a critical template for these studies. medrxiv.org By analyzing this structure, researchers can design new analogs and screen them virtually to predict their binding affinity and orientation within the receptor's active site. medrxiv.org Such computational screening helps in identifying promising candidates for synthesis and further biological testing. medrxiv.org Molecular dynamics simulations have also been used to study the flexibility of the AT1R and its role in the binding of olmesartan and its derivatives. medrxiv.org

These computational techniques provide deep insights into the structure-activity relationships that govern the interaction between a ligand and its target, guiding the modification of scaffolds like olmesartan to enhance pharmacological properties. medrxiv.org

Investigation of Novel Drug Syntheses Based on this compound Scaffold

The insights gained from both experimental and computational studies have opened new avenues for chemical synthesis. The observation that olmesartan can be converted to a methylated analog in a simple solvent like methanol has spurred interest in developing novel synthetic methods. researchgate.net The discovery of the in situ formation of the olmesartan methyl ether from olmesartan provided a basis for developing a straightforward and efficient synthesis of this analog from either olmesartan or its prodrug, olmesartan medoxomil. researchgate.netmdpi.com

This facile conversion is significant because it suggests that the core structure of olmesartan can be readily modified. The olmesartan scaffold, including its esterified forms, represents a versatile platform for creating new series of AT1R inhibitors. medrxiv.org Researchers are exploring various synthetic transformations of the olmesartan structure, such as modifying the tetrazole ring or the carboxylic acid group, to develop derivatives with improved potency or different pharmacokinetic profiles. medrxiv.org The study of process-related impurities and degradation products, such as Olmesartan Ethyl Ester, also contributes to a deeper understanding of the molecule's chemical reactivity, informing the design of more stable and effective drugs. nih.govresearcherslinks.com

Exploring Orthogonal Relationships of Functional Groups in Drug Design

A key observation from the study of olmesartan and its methylated analogs is the "orthogonal relationship" between its hydroxyl and carboxylate groups. mdpi.com In this context, orthogonality means that one functional group (e.g., the hydroxyl group) can be modified without significantly altering the pharmacological activity derived from another critical group (e.g., the carboxylate group, which interacts with the receptor). jku.atmdpi.com

When olmesartan was converted to its methyl ether, a modification at the hydroxyl group, the resulting compound was found to be nearly as potent as the parent drug. researchgate.net This finding is highly valuable for drug design, as it demonstrates that the hydroxyl group can be a site for chemical modification to potentially fine-tune other properties, such as solubility or metabolic stability, without sacrificing the drug's primary therapeutic action. mdpi.com This principle allows medicinal chemists to explore a wider range of chemical diversity around a known active scaffold, opening new possibilities for creating novel drugs based on the olmesartan framework. researchgate.netmdpi.com

Environmental and Metabolic Fate in Biotic Systems (e.g., Plants)

The widespread use of pharmaceuticals like olmesartan has led to their detection as environmental contaminants in wastewater and surface waters. mdpi.com A growing area of research is the environmental fate of these compounds, particularly their uptake and transformation by plants when agricultural fields are irrigated with treated wastewater. jku.at

Plants have developed sophisticated mechanisms to metabolize xenobiotic substances—foreign chemicals not part of their natural biochemistry. jku.at Understanding how plants process pharmaceutical compounds is crucial for assessing the safety of agricultural products and the broader ecological impact.

Research has demonstrated that olmesartan can be taken up by plants from their growth medium. In one study, garden cress cultivated hydroponically in water containing olmesartan was found to accumulate the compound, primarily in the root matrix. jku.at The concentration of olmesartan detected in the roots was approximately 3.1 ng per gram of root matrix. jku.at

Once absorbed, plants typically subject xenobiotics to a three-phase biotransformation process to detoxify and sequester them:

Phase I: The initial phase involves modifying the compound to increase its polarity and introduce reactive functional groups. This is often achieved through oxidation or hydrolysis reactions. jku.at

Phase II: In this phase, the modified compound (or the original xenobiotic if it has a suitable functional group) is conjugated with endogenous molecules like sugars (glycosides) or amino acids. This further increases water solubility and reduces toxicity. jku.at

Phase III: The final phase involves storing the conjugated metabolite in cellular compartments like the vacuole or incorporating it into the cell wall structure, effectively removing it from active metabolic pathways. jku.at

This metabolic pathway in plants is fundamentally different from human metabolism, where drugs are typically excreted from the body. jku.at In plants, the inability to excrete these compounds leads to their accumulation and transformation into various metabolites. jku.at

The investigation into olmesartan's fate in plants has led to the tentative identification of several metabolites. Using advanced analytical techniques such as tandem mass spectrometry (MS/MS), researchers have compared the fragmentation patterns of the parent olmesartan molecule with those of the compounds extracted from the plant tissue. jku.at

Through this method, a study successfully identified seven potential metabolites of olmesartan in plants. jku.at These metabolites are the result of the Phase I and Phase II biotransformation processes described above. The identification of these specific metabolic byproducts is the first step in understanding the complete environmental pathway of the drug and assessing any potential risk associated with their entry into the food chain.

Interactive Data Table: Key Research Findings

| Research Area | Key Finding | Significance | Reference(s) |

| In Silico Design | Theoretical calculations confirmed the thermodynamic preference for olmesartan methyl ether formation over the methyl ester. | Validates the use of computational models to predict reaction outcomes and guide drug design. | mdpi.commdpi.com |

| Novel Synthesis | A facile method was developed to synthesize the bioactive olmesartan methyl ether from olmesartan or its prodrug. | Opens new avenues for creating novel drug analogs based on the olmesartan scaffold. | researchgate.netmdpi.com |

| Functional Groups | The hydroxyl and carboxylate groups exhibit an orthogonal relationship; modifying the hydroxyl did not abrogate activity. | Allows for targeted chemical modifications to improve secondary properties without losing primary efficacy. | mdpi.comresearchgate.net |

| Plant Uptake | Olmesartan is taken up by garden cress roots from contaminated water, accumulating to ~3.1 ng/g. | Confirms that pharmaceuticals in wastewater can enter agricultural systems and the food chain. | jku.at |

| Plant Metabolism | Seven potential metabolites of olmesartan were identified in plants, resulting from biotransformation pathways. | Provides insight into the environmental fate of the drug and the formation of new chemical entities in plants. | jku.at |

Q & A

Q. What are the standard synthetic pathways for producing Olmesartan Methyl Ester, and how is its purity validated?

this compound is synthesized via esterification of olmesartan using methanol under acidic or basic catalysis. Key steps include hydrolysis of precursor ethyl esters (e.g., ethyl olmesartan) followed by alkylation with methylating agents like medoxomil chloride . Purity is validated using reverse-phase high-performance liquid chromatography (RP-HPLC) with diode-array detection (DAD), comparing retention times and UV spectra against reference standards. Quantification requires internal standards such as p-hydroxybenzoic acid isobutyl ester to ensure precision (RSD ≤ 0.5%) .

Q. How does this compound function as an intermediate in Olmesartan Medoxomil synthesis?

this compound is hydrolyzed during downstream processing to yield the active metabolite olmesartan, a selective angiotensin II AT1 receptor antagonist. The methyl ester group enhances solubility for purification, while enzymatic cleavage in vivo (via esterases) ensures bioavailability. Critical quality attributes include residual solvent levels and absence of regioisomeric impurities (e.g., N-1 vs. N-2 medoxomil derivatives), analyzed via NMR and single-crystal X-ray diffraction (SCXRD) .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation : SCXRD and H/C NMR to resolve regioisomeric ambiguities (e.g., distinguishing N-1 and N-2 tritylated intermediates) .

- Purity Assessment : RP-HPLC-DAD with gradient elution (acetonitrile/water) and mass spectrometry (MS) for detecting degradation products like olmesartan carboxylic acid .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds under storage conditions .

Advanced Research Questions

Q. How can experimental design (e.g., Taguchi method) optimize this compound synthesis?

The Taguchi method employs orthogonal arrays (e.g., L9(3⁴)) to test parameters like catalyst concentration, reaction temperature, and molar ratios. For example, catalyst concentration (KOH) was identified as the most influential factor (77.6% contribution) in esterification yield optimization, achieving 96.7% purity under conditions: 1.5 wt% catalyst, 60°C, and methanol/oil molar ratio of 6:1. ANOVA validates parameter significance, reducing experimental runs by 70% compared to traditional trial-and-error approaches .

Q. What are the major degradation pathways of this compound, and how are they mitigated?

Hydrolytic degradation under acidic/basic conditions produces olmesartan (free carboxylic acid) and dimerized byproducts. Accelerated stability studies (40°C, 75% RH) reveal UV spectral shifts (loss of 260 nm peak) indicative of ester bond cleavage. Mitigation strategies include inert gas purging during synthesis, lyophilization for storage, and formulation with antioxidants (e.g., BHT) to suppress oxidation .

Q. How are process-related impurities (e.g., N-1 medoxomil derivatives) controlled during synthesis?

Impurities arise from incomplete alkylation or regioisomerization during esterification. Control involves:

- Chromatographic Resolution : SCXRD to confirm N-2-tritylated tetrazole intermediates, disproving N-1 structural assignments .

- Reaction Monitoring : In-line FTIR to track ester bond formation and minimize side reactions.

- Purification : Recrystallization in acetonitrile/water mixtures to isolate >98.5% pure product .

Q. What pharmacokinetic challenges arise from this compound’s physicochemical properties?

Its high lipophilicity (LogP = 5.55) limits aqueous solubility, reducing oral bioavailability (26%). Nanoemulsion formulations improve dissolution rates, while esterase inhibitors prolong systemic exposure. Efflux pumps (P-glycoprotein) further reduce absorption, necessitating co-administration with permeation enhancers (e.g., Labrasol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.